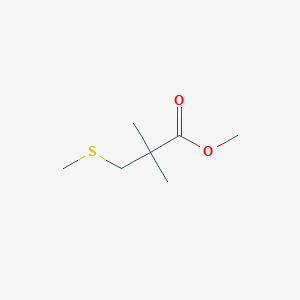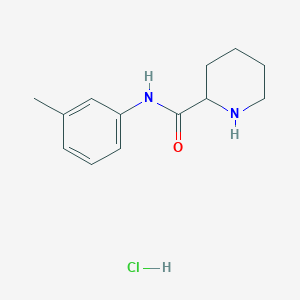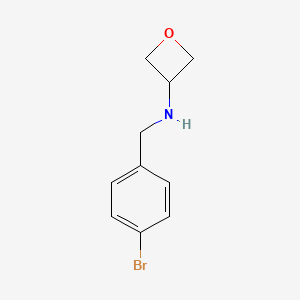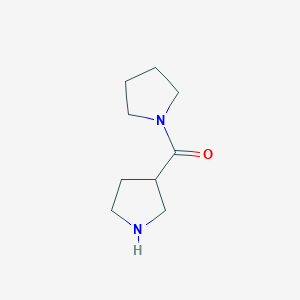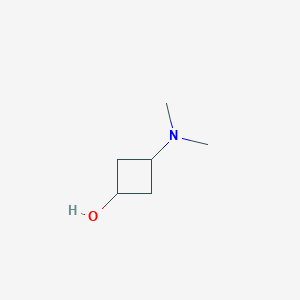
3-(Dimethylamino)cyclobutan-1-ol
Vue d'ensemble
Description
3-(Dimethylamino)cyclobutan-1-ol is a chemical compound with the molecular formula C6H13NO . It has an average mass of 115.174 Da and a monoisotopic mass of 115.099716 Da . It is also known by other names such as trans-3-dimethylamino-cyclobutanol .
Molecular Structure Analysis
The molecular structure of 3-(Dimethylamino)cyclobutan-1-ol consists of a cyclobutanol ring with a dimethylamino group attached . The molecule has two hydrogen bond acceptors, one hydrogen bond donor, and one freely rotating bond .Physical And Chemical Properties Analysis
3-(Dimethylamino)cyclobutan-1-ol has a density of 1.0±0.1 g/cm3 . It has a boiling point of 170.0±33.0 °C at 760 mmHg . The vapour pressure of the compound is 0.5±0.7 mmHg at 25°C . The enthalpy of vaporization is 47.3±6.0 kJ/mol . The flash point is 66.9±24.0 °C . The index of refraction is 1.491 . The molar refractivity is 33.1±0.4 cm3 . The polar surface area is 23 Å2 . The polarizability is 13.1±0.5 10-24 cm3 . The surface tension is 35.8±5.0 dyne/cm . The molar volume is 114.5±5.0 cm3 .Applications De Recherche Scientifique
Pharmaceutical Testing
3-(Dimethylamino)cyclobutan-1-ol: is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the identity, quality, purity, and potency of pharmaceutical products. They serve as a benchmark for analytical methods used to assess drug formulations, contributing to the safety and efficacy of pharmaceuticals.
Agriculture
In the agricultural sector, this compound’s potential lies in its role as a research chemical. It may be explored for its effects on crop growth, protection, and yield enhancement. While specific applications in agriculture are not detailed in the search results, similar compounds are often used to study plant physiology and develop new agrochemicals .
Materials Science
3-(Dimethylamino)cyclobutan-1-ol: could be investigated for its properties as a building block in materials science. Its molecular structure may offer unique interactions in the formation of polymers or novel materials with specific desired properties such as increased strength, flexibility, or chemical resistance .
Environmental Science
The compound’s applications in environmental science could involve the study of its behavior in different environmental conditions and its impact on ecosystems. Research chemicals like 3-(Dimethylamino)cyclobutan-1-ol can be used to simulate and study pollution effects, biodegradation, and the development of environmentally friendly chemicals .
Biochemistry
In biochemistry, 3-(Dimethylamino)cyclobutan-1-ol may be used as a reagent or a precursor in the synthesis of more complex molecules. It could play a role in enzymatic reactions, metabolic pathways, or in the study of cell membrane dynamics due to its amphiphilic nature .
Pharmacology
This compound is significant in pharmacology research for its potential use in drug design and synthesis. It could be a key intermediate in the creation of new therapeutic agents, especially those targeting neurological pathways, given its dimethylamino group which is a common feature in many neuroactive substances .
Chemical Engineering
In chemical engineering, 3-(Dimethylamino)cyclobutan-1-ol might be important in process optimization. Its physical and chemical properties, such as boiling point and reactivity, can influence the design of industrial processes for the efficient production of chemicals .
Analytical Chemistry
Lastly, in analytical chemistry, this compound can be used to calibrate instruments or develop new analytical techniques. Its stable and well-defined properties make it suitable for use as a calibration standard in chromatography, spectroscopy, and mass spectrometry .
Propriétés
IUPAC Name |
3-(dimethylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAWMBIBGQABHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901275435 | |
| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)cyclobutan-1-ol | |
CAS RN |
905821-42-3 | |
| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)

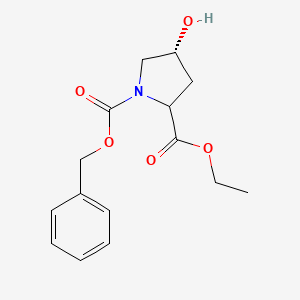
![4-[4-(Dimethylamino)phenyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B1456629.png)

